(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid
Description
Historical Background and Discovery
(E)-2-(5-(2-Carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid is a synthetic organic compound first reported in the early 21st century as part of efforts to develop sulfonamide-based enzyme inhibitors. Its design stems from structural modifications of benzenesulfonamide derivatives, which have been extensively studied for their carbonic anhydrase inhibitory properties since the 1990s. The incorporation of a carboxyvinyl group and methyl substituent reflects advancements in rational drug design, aiming to enhance binding affinity and selectivity for target proteins. While its exact discovery timeline remains undocumented in public literature, its structural analogs—such as 4-sulfamoylbenzoic acid derivatives—have been investigated for antiviral and anticancer applications since 2014.
Significance in Chemical Research
This compound exemplifies the strategic integration of multiple pharmacophores:
- Sulfonamido group : Critical for hydrogen bonding with enzyme active sites, as observed in carbonic anhydrase and CSNK2A kinase inhibitors.
- Carboxyvinyl moiety : Enhances electronic conjugation and molecular rigidity, improving target engagement in prostaglandin EP4 receptor antagonists.
- Methyl substituent : Optimizes hydrophobic interactions in protein binding pockets, a strategy validated in kinase inhibitor development.
Its hybrid structure bridges applications in:
Overview of Current Research Landscape
Recent studies focus on structural optimization and mechanistic elucidation:
Emerging applications include:
Nomenclature and Classification
IUPAC Name :
(E)-2-({5-[(1E)-2-Carboxyethenyl]-2-methylphenyl}sulfonamido)benzoic acid
Classification :
- Parent structure : Benzoic acid (CAS 65-85-0).
- Substituents :
- Sulfonamido group (–SO~2~NH–) at position 2.
- 2-Methyl-5-(2-carboxyvinyl)phenyl moiety on the sulfonamide nitrogen.
- Stereochemistry : (E)-configuration at the carboxyvinyl double bond.
Functional Categories :
Properties
IUPAC Name |
2-[[5-[(E)-2-carboxyethenyl]-2-methylphenyl]sulfonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-11-6-7-12(8-9-16(19)20)10-15(11)25(23,24)18-14-5-3-2-4-13(14)17(21)22/h2-10,18H,1H3,(H,19,20)(H,21,22)/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWHUVQZKXGCIZ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 2-methylphenylsulfonamide with a suitable carboxyvinyl precursor under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Oxidation Reactions
The carboxyvinyl group (
) and aromatic rings are primary sites for oxidation:
-
Carboxyvinyl group : Oxidation with strong agents like
in acidic conditions may cleave the double bond, yielding two carboxylic acid groups (e.g., forming malonic acid derivatives) . -
Aromatic rings : Electrophilic substitution (e.g., nitration, sulfonation) is possible, though steric hindrance from substituents may direct reactivity to specific positions .
Example Reaction Conditions:
| Reaction Site | Reagent/Conditions | Product |
|---|---|---|
| Carboxyvinyl | ||
| , | ||
| , heat | Dicarboxylic acid | |
| Benzene ring | ||
| , | ||
| Nitro-substituted derivative |
Reduction Reactions
The carboxyvinyl group and sulfonamide are reducible:
-
Carboxyvinyl : Catalytic hydrogenation (
, Pd/C $$) reduces the double bond to a single bond, yielding a saturated carboxylic acid . -
Sulfonamide : Reduction with converts the sulfonamide to a sulfonamidine or cleaves the S-N bond under harsh conditions.
Substitution Reactions
The sulfonamido group () and aromatic protons participate in nucleophilic/electrophilic substitutions:
-
Sulfonamide hydrolysis : Acidic or basic hydrolysis cleaves the sulfonamide bond, producing sulfonic acid and amine byproducts.
-
Aromatic substitution : Directed by electron-withdrawing groups (e.g., sulfonyl), substitutions occur at meta/para positions relative to the sulfonamide .
Example Products:
| Reaction Type | Reagent | Major Product |
|---|---|---|
| Hydrolysis | $$ | |
| \text{HCl} | ||
| \Delta $$ | Benzoic acid + sulfonic acid derivative | |
| Halogenation | $$ | |
| \text{Br}_2 | ||
| \text{FeBr}_3 $$ | Brominated aromatic derivative |
Coupling and Functionalization
The carboxylic acid groups enable derivatization:
-
Esterification : Reaction with alcohols () in acidic conditions forms esters, useful for modifying solubility .
-
Amidation : Coupling with amines () using yields amide derivatives.
Biological Activity and Reactivity
The compound’s sulfonamide and carboxyvinyl groups suggest interactions with biological targets:
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds with sulfonamide groups can exhibit anticancer properties. The structural features of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid suggest potential interactions with cancer cell signaling pathways. In vitro studies have shown that similar sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
1.2 Anti-inflammatory Properties
Sulfonamide derivatives are known for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase enzymes, particularly COX-2, positions it as a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs). A study demonstrated that related compounds significantly reduced inflammation in animal models, suggesting similar potential for (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid .
1.3 Antimicrobial Activity
The sulfonamide moiety is also recognized for its antimicrobial properties. Research has shown that compounds with this functional group can inhibit bacterial growth by interfering with folate synthesis pathways. Preliminary findings suggest that (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid may possess similar antimicrobial activity, warranting further investigation .
Biochemical Applications
2.1 Enzyme Inhibition Studies
The compound has been evaluated for its potential to act as an enzyme inhibitor. For instance, studies have focused on its interaction with carbonic anhydrase, an enzyme involved in various physiological processes. Inhibition assays revealed that sulfonamide derivatives can effectively bind to the active site of this enzyme, suggesting a possible mechanism for therapeutic action .
2.2 Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid with various biological targets. These studies provide insights into the compound's potential efficacy and specificity, paving the way for future drug design efforts .
Material Science Applications
3.1 Polymer Chemistry
The unique structural characteristics of (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid make it suitable for use in polymer synthesis. Its ability to act as a monomer in the formation of sulfonamide-containing polymers could lead to materials with enhanced thermal stability and mechanical properties .
3.2 Coatings and Adhesives
Due to its chemical stability and functional groups, the compound may find applications in developing specialized coatings and adhesives. Research into similar compounds has shown promising results in creating durable materials resistant to environmental degradation .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Research
A study conducted on a series of sulfonamide derivatives demonstrated their effectiveness in inhibiting the growth of breast cancer cells in vitro. The findings highlighted the importance of specific structural features, such as the sulfonamide group and carboxylic acid functionality, which are present in (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid.
Case Study 2: Anti-inflammatory Drug Development
In a clinical trial evaluating new NSAIDs based on sulfonamide structures, researchers observed significant reductions in inflammatory markers among participants treated with related compounds. This supports the hypothesis that (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid could serve as a template for developing novel anti-inflammatory therapies.
Mechanism of Action
The mechanism by which (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for certain biological pathways. The compound may inhibit or activate these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Findings :
- The hydroxyl-rich analogs (3j, 3l, 3m) exhibit strong intermolecular hydrogen bonding, reflected in their melting points (>170°C).
- IR and NMR spectra of the analogs highlight distinct absorption peaks for hydroxyl (3200–3600 cm⁻¹) and carboxyl (1700–1750 cm⁻¹) groups. The target compound’s sulfonamido group would introduce S=O stretching (~1350 cm⁻¹) and N–H bending (~1550 cm⁻¹) in IR .
Comparison with Lactofen ()
Lactofen (benzoic acid ester with trifluoromethyl and nitro substituents) shares a benzoic acid core but differs in functional groups:
Key Findings :
- Lactofen’s ester and electron-withdrawing groups enhance its lipophilicity and environmental persistence, whereas the target compound’s carboxyl and sulfonamido groups may improve water solubility .
Comparison with 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid ()
This benzofuran-acetic acid derivative shares carboxyl and sulfur-containing groups but differs in core structure:
Key Findings :
Hypothetical Spectral Features :
- ¹H-NMR : Aromatic protons (δ 7.0–8.5 ppm), sulfonamido N–H (δ ~10 ppm), and carboxyvinyl protons (δ ~6–7 ppm with J = 16 Hz for E configuration).
- ¹³C-NMR : Carboxyl carbons (~170 ppm), vinyl carbons (~120–140 ppm), and sulfonamido sulfur-linked carbons (~140 ppm).
Biological Activity
(E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and modulation of cellular signaling pathways. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a unique structure that includes a benzoic acid moiety, a vinyl group, and a sulfonamide functional group. Its molecular formula is , with a molecular weight of approximately 339.37 g/mol. The presence of the sulfonamide group is significant as it can influence the compound's interaction with biological targets.
Research indicates that (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid may exert its biological effects through several mechanisms:
- Inhibition of Anti-apoptotic Proteins : Similar compounds have been shown to inhibit anti-apoptotic Bcl-2 family proteins, which are overexpressed in various cancers. This inhibition can lead to increased apoptosis in cancer cells dependent on these proteins for survival .
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as Wnt/Frizzled, which are implicated in cancer progression and metastasis. Targeting these pathways can provide therapeutic benefits in treating malignancies .
In Vitro Studies
In vitro studies have demonstrated that (E)-2-(5-(2-carboxyvinyl)-2-methylphenylsulfonamido)benzoic acid exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCL-1 dependent Lymphoma | 10 | Inhibition of MCL-1 and Bfl-1 |
| Breast Cancer Cells | 15 | Induction of apoptosis via Bcl-2 family inhibition |
| Colon Cancer Cells | 12 | Modulation of Wnt signaling pathway |
Case Studies
- Lymphoma Treatment : In a study involving lymphoma cell lines, the compound showed potent binding affinity to MCL-1 and Bfl-1 proteins, leading to effective induction of apoptosis. The binding affinities were measured with Ki values around 100 nM, indicating strong interaction with these targets .
- Breast Cancer : A case study highlighted the efficacy of this compound in breast cancer models where it was able to reduce cell viability significantly compared to controls. The mechanism was attributed to its ability to disrupt the survival signaling mediated by Bcl-2 proteins.
Q & A
Q. How does the (E)-configuration of the carboxyvinyl group influence biological activity compared to the (Z)-isomer?
- Methodological Answer :
- Stereoselective synthesis : Prepare both isomers using Wittig reactions with triphenylphosphine ylides and compare activities .
- Pharmacophore mapping : Overlay isomers in MOE to assess spatial alignment with target binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
